molecular formula C6H8N2O2S B14483464 Hydrazinesulfinic acid, 2-phenyl- CAS No. 66003-61-0

Hydrazinesulfinic acid, 2-phenyl-

Cat. No.: B14483464
CAS No.: 66003-61-0
M. Wt: 172.21 g/mol
InChI Key: XLQABIDPWCBPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinesulfinic acid, 2-phenyl-, is a sulfinic acid derivative characterized by a phenyl group substituted at the second position of the hydrazine backbone. The compound’s core structure combines a hydrazine moiety (NH₂-NH-) with a sulfinic acid group (-SO₂H) and a phenyl ring, which may confer reactivity, solubility, and biological activity depending on substituents and functional groups.

Properties

CAS No.

66003-61-0

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

(2-sulfinohydrazinyl)benzene

InChI

InChI=1S/C6H8N2O2S/c9-11(10)8-7-6-4-2-1-3-5-6/h1-5,7-8H,(H,9,10)

InChI Key

XLQABIDPWCBPQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNS(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of hydrazinesulfinic acid, 2-phenyl- typically involves the reaction of phenylhydrazine with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol and catalysts like glacial acetic acid to facilitate the reaction .

Industrial Production Methods: Industrial production of hydrazinesulfinic acid, 2-phenyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Safety measures are crucial due to the toxic nature of hydrazine derivatives .

Chemical Reactions Analysis

Types of Reactions: Hydrazinesulfinic acid, 2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like bromine, chlorine under acidic conditions.

Major Products Formed:

Scientific Research Applications

Hydrazinesulfinic acid, 2-phenyl- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, agrochemicals, and polymers .

Mechanism of Action

The mechanism of action of hydrazinesulfinic acid, 2-phenyl- involves its reactivity with nucleophiles and electrophiles. The hydrazine group can form hydrazones with carbonyl compounds, while the sulfinic acid moiety can participate in redox reactions. The phenyl group enhances the compound’s stability and reactivity by providing resonance stabilization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares hydrazinesulfinic acid, 2-phenyl-, with structurally or functionally related compounds, focusing on molecular features, synthesis, and biological relevance.

Hydrazinesulfonic Acid, 2-(4-Methoxyphenyl)-, Sodium Salt (1:1) (CAS RN: 5446-07-1)

  • Structure : Features a sulfonic acid (-SO₃H) group instead of sulfinic acid (-SO₂H) and a 4-methoxy-substituted phenyl ring. The sodium salt form enhances stability and solubility.
  • Molecular Formula : C₇H₁₀N₂O₄S·Na (Molecular Mass: 241.22) .
  • Key Differences: Acidity: Sulfonic acid derivatives are stronger acids than sulfinic acids due to greater electron withdrawal. Applications: Sodium salts of sulfonic acids are often used in industrial or pharmaceutical contexts for improved handling .

Phenelzine Hydrogen Sulfate (CAS RN: 156-51-4)

  • Structure : A phenethylhydrazine derivative complexed with sulfuric acid. The phenyl group is attached to an ethyl chain rather than directly to the hydrazine.
  • Molecular Formula : C₈H₁₂N₂·H₂SO₄ (UNII: 2681D7P965) .
  • Stability: The sulfate salt form improves shelf life and reduces hygroscopicity compared to free hydrazines .

2-Aryl-1,3-Thiazolidin-4-One Derivatives (e.g., Compound 4g)

  • Structure: Derivatives like 4g feature a 2-phenyl ring with 3-methoxy, 4-hydroxy, and 5-nitro substitutions, fused to a thiazolidinone ring.
  • Key Differences :
    • Biological Activity : Compound 4g demonstrated potent inhibitory activity against cancer cell lines, suggesting that electron-withdrawing groups (e.g., nitro) enhance bioactivity in aryl-substituted compounds .
    • Synthetic Pathways : Similar to hydrazinesulfinic acid derivatives, these compounds are synthesized via cyclization and substitution reactions under controlled conditions (e.g., acetic acid heating or sodium sulfide treatment) .

2-Hydrazinyl-4-Sulfobenzoic Acid (CAS RN: 77734-51-1)

  • Structure : Combines a hydrazine group with a sulfobenzoic acid moiety.
  • Key Differences: Functionality: The sulfonic acid and carboxylic acid groups increase polarity, making this compound more water-soluble than sulfinic acid analogs.

Data Table: Comparative Analysis

Compound Molecular Formula Key Substituents Functional Groups Notable Properties/Applications References
Hydrazinesulfinic acid, 2-phenyl- Not explicitly provided Phenyl, -SO₂H, -NH-NH₂ Sulfinic acid, hydrazine Hypothesized reactivity in synthesis N/A
Hydrazinesulfonic acid, 2-(4-methoxyphenyl)-, Na salt C₇H₁₀N₂O₄S·Na 4-methoxy-phenyl, -SO₃H Sulfonic acid, sodium salt Industrial/pharmaceutical applications
Phenelzine Hydrogen Sulfate C₈H₁₂N₂·H₂SO₄ Phenethyl, -NH-NH₂·H₂SO₄ Hydrazine, sulfate MAOI antidepressant
2-Aryl-1,3-thiazolidin-4-one (4g) Not explicitly provided 3-methoxy, 4-hydroxy, 5-nitro-phenyl Thiazolidinone, nitro Anticancer activity
2-Hydrazinyl-4-sulfobenzoic acid C₇H₇N₂O₅S Hydrazinyl, -SO₃H, -COOH Sulfonic acid, carboxylic acid High polarity, stringent handling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.